molecular formula C20H17ClFN3O3S B12476454 N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B12476454
M. Wt: 433.9 g/mol
InChI Key: VIMYNSYRLCCXHU-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, phenylsulfonyl, and pyridinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. Common synthetic routes may include:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine derivatives with appropriate reagents to form the glycinamide core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Pyridinyl Group: The pyridinyl group is often introduced via nucleophilic substitution reactions involving pyridine derivatives.

    Incorporation of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the pyridinyl group, which may affect its reactivity and biological activity.

    N~2~-(3-chloro-4-fluorophenyl)-N~2~-(pyridin-4-ylmethyl)glycinamide: Lacks the phenylsulfonyl group, which may influence its chemical properties and applications.

    N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide:

Uniqueness

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C20H17ClFN3O3S/c21-18-12-16(6-7-19(18)22)25(29(27,28)17-4-2-1-3-5-17)14-20(26)24-13-15-8-10-23-11-9-15/h1-12H,13-14H2,(H,24,26)

InChI Key

VIMYNSYRLCCXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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